[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid
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Overview
Description
[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C7H7BFNO4 and a molecular weight of 198.94 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyridine with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Boronate esters.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it a valuable tool in drug discovery and development .
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other molecules .
Mechanism of Action
The mechanism of action of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl groups in enzymes or other proteins, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid
- [6-Fluoro-3-pyridyl]boronic acid
- [5-Fluoro-2-methoxycarbonylphenyl]boronic acid
Comparison: Compared to these similar compounds, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group on the pyridine ring. This combination of functional groups can enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
(6-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPCIXPRSLOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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